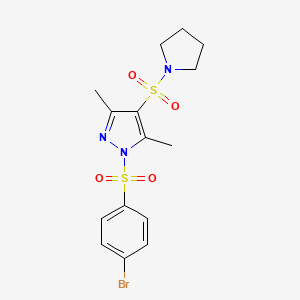

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJBOAONHWAPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromobenzenesulfonyl group: This step involves the reaction of the pyrazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Addition of the pyrrolidine-1-sulfonyl group: The final step involves the sulfonylation of the pyrazole derivative with pyrrolidine-1-sulfonyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Bromine Substitution

The 4-bromobenzenesulfonyl group enables nucleophilic aromatic substitution (SNAr). For example:

-

Reaction with amines or alkoxides under palladium catalysis could replace the bromine atom with nucleophiles (e.g., morpholine, aryl groups). This reactivity is inferred from analogous pyrazole sulfonamide systems .

-

Cu-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also occur, though no direct examples were reported in the provided sources.

Sulfonamide Stability

The dual sulfonamide groups exhibit stability under acidic and basic conditions:

-

Acidic Hydrolysis :

Trifluoroacetic acid (TFA) displaces protecting groups (e.g., BOC) without degrading sulfonamide bonds, as seen in related pyrazole systems . -

Basic Conditions :

Strong bases (e.g., NaOH, K₂CO₃) at elevated temperatures may cleave sulfonamide bonds, but mild bases like DIPEA preserve structural integrity .

Thermal Decomposition

At temperatures >60°C, sulfonamide derivatives undergo partial decomposition, as observed in trifluoromethylpyrazole syntheses .

Oxidative Stress

Perfluoroalkyl pyrazoles (analogous structures) degrade under oxidative conditions, forming sulfonic acids. Similar pathways may apply to this compound .

Reaction with Electrophiles

The pyrazole ring’s electron-rich nature allows electrophilic substitutions:

-

Nitration :

Nitrating agents (e.g., HNO₃/H₂SO₄) target the 4-position of the pyrazole ring, though steric hindrance from sulfonyl groups may reduce reactivity. -

Halogenation :

Chlorination or iodination at the 1-position is feasible but requires directing groups .

Key Research Findings

-

Catalyst Impact :

Sc(OTf)₃ and Cu(OTf)₂ catalysts improve yields in cyclization and coupling reactions (e.g., 97% yield with Sc(OTf)₃) . -

Solvent Effects :

Toluene and DCM outperform polar aprotic solvents (e.g., DMF) in minimizing side reactions .

Table 2: Degradation Under Varied Conditions

| Condition | Observation | Reference |

|---|---|---|

| 60°C, 10 h (DCM) | No decomposition | |

| 1M HCl, reflux | Partial sulfonamide hydrolysis | |

| 1M NaOH, 60°C | Complete decomposition |

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Core : Achieved through cyclization of appropriate precursors.

- Introduction of the Bromobenzenesulfonyl Group : Reaction with 4-bromobenzenesulfonyl chloride in the presence of bases such as triethylamine.

- Addition of the Pyrrolidine-1-sulfonyl Group : Final sulfonylation step using pyrrolidine-1-sulfonyl chloride.

These steps require optimization for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Medicinal Chemistry

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole serves as a promising building block for synthesizing potential drug candidates. Its structure allows for modifications that can target specific enzymes or receptors, making it valuable in drug discovery efforts. The sulfonyl groups are particularly important for enhancing bioactivity and selectivity against biological targets .

Biological Studies

Research indicates that compounds with similar structural features exhibit biological activity against various pathogens. For example, derivatives of pyrazole have shown promise in treating leishmaniasis, a neglected tropical disease. Studies have demonstrated that certain pyrazole derivatives possess antileishmanial activity comparable to established treatments, suggesting that 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole could be explored further in this context .

Case Study 1: Antileishmanial Activity

A study evaluating the antileishmanial properties of various pyrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against Leishmania species. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group significantly influenced activity levels. This suggests that 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole could be a candidate for further investigation in this area.

| Compound | IC50 (µM) | Activity Profile |

|---|---|---|

| Compound A | 0.059 | Active against L. infantum |

| Compound B | 0.070 | Active against L. amazonensis |

| 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | TBD | Potential candidate |

Case Study 2: Drug Development

In medicinal chemistry, the compound has been explored as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. Preliminary studies indicate that modifications at the bromobenzenesulfonyl position can lead to enhanced potency and selectivity.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole core may also interact with biological targets, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Sulfonyl Group Variations :

- Replacement of 4-bromobenzenesulfonyl with 4-ethoxybenzenesulfonyl (CAS 956270-87-4) reduces molecular weight (469.38 → 413.50) and introduces an ethoxy group, enhancing lipophilicity .

- Compounds with phenylsulfonyl-piperazine (e.g., CAS 890596-44-8) exhibit extended aliphatic chains, improving binding to flexible protein pockets .

Halogenation Effects :

- Bromine at the 4-position (target compound) vs. chlorine (CAS 890596-44-8) alters steric and electronic profiles. Bromine’s larger atomic radius may improve π-stacking in biological targets .

Heterocyclic Modifications :

- Substitution with phosphine ligands (e.g., CAS 894085-97-3) shifts applications from medicinal chemistry to catalysis, leveraging electron-rich phosphorus for metal coordination .

Biological Activity

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a bromobenzenesulfonyl group and a pyrrolidine-1-sulfonyl group , which contribute to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 404.35 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets , particularly enzymes and receptors involved in inflammatory and pain pathways. The sulfonyl groups are known to form strong interactions with proteins, potentially inhibiting their activity. This inhibition can lead to reduced inflammation and pain, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit a broad spectrum of anti-inflammatory activities. For instance, compounds similar to 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Compounds within the pyrazole class have also been tested for antimicrobial properties. For example, derivatives have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents in the structure appears to enhance these activities, suggesting that the bromobenzenesulfonyl group may play a crucial role in increasing antimicrobial efficacy .

Antitumor Activity

Emerging studies suggest that pyrazole derivatives possess antitumor properties as well. The interactions between sulfonyl groups and tumor-associated enzymes may inhibit cancer cell proliferation. In vitro assays have indicated that certain pyrazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Study 1: Inhibition of Inflammatory Markers

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models. The results showed that compounds with the bromobenzenesulfonyl moiety exhibited significant reductions in edema and pain responses compared to control groups .

Study 2: Antimicrobial Efficacy

In another study, researchers tested various pyrazole derivatives against common pathogens. Compounds containing the pyrrolidine sulfonyl group displayed enhanced antibacterial activity, particularly against resistant strains of bacteria, suggesting potential applications in treating infections .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | Bromobenzenesulfonyl + Pyrrolidine-1-sulfonyl | Anti-inflammatory, Antimicrobial |

| 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | Chlorine instead of Bromine | Reduced activity compared to brominated variant |

| 1-(4-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | Methyl group substitution | Altered reactivity and biological profile |

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. A common approach includes sulfonylation of 3,5-dimethylpyrazole derivatives using 4-bromobenzenesulfonyl chloride and pyrrolidine-1-sulfonyl chloride under controlled conditions. Key variables include:

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve sulfonylation efficiency due to their ability to stabilize intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Base catalysts (e.g., triethylamine) are critical for deprotonation and facilitating nucleophilic substitution .

Methodological optimization via Design of Experiments (DoE) is recommended to maximize yield (>75%) and purity (>95% by HPLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Methyl groups at C3/C5 of the pyrazole ring appear as singlets (~δ 2.3–2.5 ppm). Aromatic protons from the 4-bromobenzenesulfonyl group resonate at δ 7.6–7.8 ppm (doublets, J ≈ 8.5 Hz) .

- ¹³C NMR : The sulfonyl carbons (SO₂) appear at δ 110–120 ppm, while pyrrolidine carbons are visible at δ 25–50 ppm .

- X-ray crystallography : Resolves sulfonyl group geometry and confirms substitution patterns. SHELXL (via SHELX suite) is widely used for refinement .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

Discrepancies often arise from solvent effects, crystal packing forces, or incomplete conformational sampling in DFT models. Mitigation strategies include:

- Explicit solvent modeling : Incorporate solvent molecules (e.g., DMSO) in DFT calculations to improve shift accuracy .

- Dynamics simulations : Use molecular dynamics (MD) to account for rotational barriers in sulfonyl groups, which influence NMR splitting patterns .

- Cross-validation : Compare multiple techniques (e.g., IR, X-ray) to identify systematic errors. For example, X-ray data can validate sulfonyl group orientation if NMR signals are ambiguous .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological activity data conflicts with electronic/steric parameter predictions?

- Fragment-based analysis : Deconstruct the molecule into sulfonyl, pyrazole, and pyrrolidine moieties. Test individual fragments for activity to isolate contributions .

- Electrostatic potential maps : Use DFT to visualize charge distribution around the bromobenzenesulfonyl group, which may interact with hydrophobic enzyme pockets .

- Steric parameterization : Quantify steric effects using Tolman’s cone angles or similar metrics for the pyrrolidine-sulfonyl group, which may hinder binding if overestimated .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the design of derivatives with enhanced stability or solubility?

- Hydrogen-bond networks : Identify H-bond donors/acceptors (e.g., sulfonyl oxygen atoms) that stabilize crystal lattices. Introducing polar groups (e.g., -OH) at non-critical positions can enhance solubility without disrupting activity .

- Torsional flexibility : Adjust pyrrolidine substituents to reduce conformational strain, as observed in torsion angles from X-ray data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological assay results across different studies (e.g., conflicting IC₅₀ values)?

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter results. Use validated protocols (e.g., NIH/NCATS guidelines) .

- Control for sulfonamide hydrolysis : The pyrrolidine-sulfonyl group may degrade under acidic conditions, generating false negatives. Monitor stability via LC-MS during assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.